![molecular formula C9H5ClO2S B181881 3-Chlorobenzo[b]thiophene-2-carboxylic acid CAS No. 21211-22-3](/img/structure/B181881.png)
3-Chlorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
3-Chlorobenzo[b]thiophene-2-carboxylic acid is an organic compound with the chemical formula C9H5ClO2S. It is a white or off-white crystalline solid with limited solubility in common organic solvents . This compound is used as a starting material or intermediate in organic synthesis reactions and acts as a catalyst in certain chemical reactions .
Preparation Methods
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be prepared by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically follow similar synthetic routes, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
(b) Esterification
CBTCA undergoes esterification with methanol or isopropanol under acidic conditions to produce methyl or isopropyl esters, which are intermediates in drug synthesis .
Decarboxylative Coupling Reactions
CBTCA participates in palladium-catalyzed decarboxylative Heck couplings for regioselective alkenylation :
Reaction Mechanism
- Decarboxylation : AgCl stabilizes the transition state, enabling CO₂ elimination.
- Alkenylation : Styrene derivatives couple at the C3 position of the benzo[b]thiophene core.
Substrate | Catalyst System | Solvent | Yield |
---|---|---|---|
Styrene | PdCl₂/Ag₂CO₃ | DMSO/DMF | 75% |
4-Methoxystyrene | PdCl₂/Ag₂CO₃ | DMSO/DMF | 68% |
Key Insight : The Cl substituent reduces π-π interactions, facilitating decarboxylation .
Chlorination and Oxidation Pathways
CBTCA undergoes selective chlorination and oxidation under controlled conditions:
(a) C3-Chlorination
Sodium hypochlorite (NaOCl) introduces additional Cl at the C3 position via a hypochlorous acidium intermediate :
- Mechanism : DFT calculations reveal three transition states, with the rate-determining step involving hypochlorous acidium ion formation .
Conditions | Product | Yield |
---|---|---|
NaOCl, CH₃CN, 0°C | 3,3-Dichlorobenzo[b]thiophene | 72% |
(b) Oxidation to Sulfones
Competing oxidation at the sulfur atom occurs at room temperature, forming sulfone derivatives .
Biological Derivatives
CBTCA derivatives exhibit pharmacological activity:
(a) Antiallergy Agents
Reaction with 5-aminotetrazole produces 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo[b]thiophene-2-carboxamide , a sodium salt with antiallergy properties .
Theoretical Insights
Scientific Research Applications
Synthetic Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid serves as a key building block in the synthesis of various derivatives. Notable synthetic applications include:
- Synthesis of Thiadiazole Derivatives : The compound can be utilized to synthesize 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine through condensation with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) .
- Formation of Benzothiazole Derivatives : It can react with 2-amino-5-methylbenzoic acid to yield 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1,3]oxazi-4-one using carbonyl diimidazole as a coupling agent .
Biological Evaluations
Recent studies have highlighted the biological significance of this compound derivatives:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Some studies have suggested that compounds derived from this compound show cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Reaction Mechanisms and Catalysis
The compound has been employed in palladium-catalyzed reactions, particularly in decarboxylative alkenylation processes:
- Decarboxylative Heck-type Coupling : This reaction involves the coupling of this compound with styrenes under palladium catalysis, yielding diverse benzo[b]thiophene products. The presence of the chlorine substituent enhances the reactivity and stability of the transition state during the reaction .
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing new antimicrobial agents derived from this compound demonstrated that modifications at various positions on the benzothiophene ring significantly influenced biological activity. The synthesized compounds were evaluated against several bacterial strains and showed promising results.
Case Study 2: Anticancer Activity Assessment
Another research effort investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested on human cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Synthetic Chemistry | Building block for various organic compounds | Used in thiadiazole and benzothiazole synthesis |
Biological Activity | Potential antimicrobial and anticancer properties | Exhibits significant activity against bacteria and cancer cell lines |
Catalytic Reactions | Involved in palladium-catalyzed decarboxylative reactions | Enhances reactivity in Heck-type coupling reactions |
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the carboxylic acid group. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with desired properties .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
- 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
- 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
- 5-Nitrobenzo[b]thiophene-2-carboxylic acid
- 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of the chlorine atom in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo.
Biological Activity
3-Chlorobenzo[b]thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 212.65 g/mol. The compound features a chlorinated benzo[b]thiophene core, which is significant for its biological activity.
Synthesis Pathways
Several synthetic routes have been developed for the preparation of this compound. Notably, it can be synthesized via:
- Condensation Reactions : The compound can be synthesized through condensation with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to yield derivatives like 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole .
- Decarboxylative Cross-Coupling : A palladium-catalyzed reaction has been optimized for the decarboxylative alkenylation of this acid, which allows for the formation of various substituted benzo[b]thiophenes .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this acid have been screened against Staphylococcus aureus , leading to the identification of several active derivatives . The structural modifications on the benzo[b]thiophene nucleus have shown to enhance antibacterial efficacy.
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. Certain derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, compounds with specific substitutions on the thiophene ring demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis .
Inhibition of Enzymatic Activity
The compound has been evaluated as an inhibitor of serine proteases, particularly Factor Xa, which is crucial in the coagulation pathway. This inhibition suggests potential applications in anticoagulant therapy .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Chlorobenzo[b]thiophene-2-carboxylic acid, and how do they compare in terms of yield and purity?
The compound is synthesized via three main routes:
- Schmidt Reaction : Uses amine reagents with 2-chlorobenzoic acid in organic solvents under basic conditions. Yields depend on reagent stoichiometry and solvent choice.
- Nitration : Involves sodium nitrate and acetic anhydride in acetonitrile, producing sodium acetate as a byproduct. Requires careful purification to isolate the target compound.
- Halogenation : Utilizes chlorine gas or sulfuryl chloride in dichloromethane. High reactivity of Cl₂ necessitates stringent safety protocols.
Optimization Criteria : The Schmidt reaction offers moderate yields (60–75%) with high purity, while halogenation achieves higher yields (80–90%) but generates more hazardous byproducts. Nitration is less favored due to lower efficiency (50–60%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key safety measures include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Glove compatibility must be verified against solvent permeability .
- Ventilation : Use fume hoods to minimize inhalation exposure, especially during halogenation or reactions releasing volatile byproducts .
- Waste Disposal : Avoid environmental contamination; collect halogenated byproducts separately for specialized disposal .
Q. How is the crystal structure of this compound determined, and which software tools are standard?
X-ray crystallography is the primary method. The SHELX system (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule data. Key steps include:
- Data collection with high-resolution detectors.
- Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, which accommodates twinned or high-resolution datasets .
Advanced Research Questions
Q. How does the Cl substituent influence the reactivity of this compound in palladium-catalyzed decarboxylative coupling?
The Cl substituent reduces π-π interactions between the benzo[b]thiophene ring and catalytic intermediates, facilitating decarboxylation. AgCl (generated in situ) π-coordinates with the carboxyl oxygen, lowering the energy barrier for CO₂ dissociation. This synergy enables regioselective Heck coupling with styrenes, forming functionalized benzo[b]thiophenes .
Q. What role does this compound play in epigenetic drug development, particularly for HDAC inhibition?
The compound serves as a precursor for hydroxamic acid derivatives (e.g., J1075), which inhibit histone deacetylase 8 (HDAC8) . Synthesis involves:
Ring Closure : Thionyl chloride converts cinnamic acid derivatives to 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
Hydroxamic Acid Formation : Reaction with hydroxylamine yields J1075, a potent HDAC8 inhibitor with implications in cancer therapy .
Q. How can computational methods resolve contradictions in the biological activity of structurally similar derivatives (e.g., 3,6-dichloro analogs)?
Density Functional Theory (DFT) studies reveal that electronic effects and steric hindrance from substituents modulate binding affinities. For example:
- The 3,6-dichloro derivative (BT2) enhances branched-chain ketoacid dehydrogenase (BCKDH) activity, improving insulin sensitivity.
- Substituent positioning affects metabolic pathways, explaining divergent outcomes in in vitro vs. in vivo models .
Q. What strategies mitigate byproduct formation during the synthesis of this compound via cyclization reactions?
Byproduct management includes:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions during cyclization of cinnamic acid derivatives.
- Catalytic Additives : Pyridine or AgNO₃ minimizes undesired polymerization by stabilizing reactive intermediates .
Q. How does the compound's stability under varying pH and temperature conditions impact its storage and experimental use?
Stability studies indicate:
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the carboxylic acid group.
- Thermal Stability : Stable up to 150°C in inert atmospheres. Storage at 4°C in desiccated environments is recommended .
Q. What analytical techniques are most effective for purity assessment and impurity profiling?
- HPLC-MS : Detects trace impurities (e.g., chlorinated byproducts) with a detection limit of <0.1%.
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the Cl and carboxyl groups .
Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C or ²H) to facilitate pharmacokinetic studies?
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTMIYKPPPYDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308665 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-22-3 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21211-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 206632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21211-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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